Diethyl 3-oxo-2-prop-2-enylpentanedioate
Description
Diethyl 3-oxo-2-prop-2-enylpentanedioate is a substituted pentanedioate ester featuring a ketone (3-oxo) group and an allyl (prop-2-enyl) substituent. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in Michael additions, cyclization reactions, and as a precursor for bioactive molecules.
Properties
CAS No. |
42324-17-4 |
|---|---|
Molecular Formula |
C12H18O5 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
diethyl 3-oxo-2-prop-2-enylpentanedioate |
InChI |
InChI=1S/C12H18O5/c1-4-7-9(12(15)17-6-3)10(13)8-11(14)16-5-2/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
OJTDHRJHKRKDFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(CC=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-oxo-2-prop-2-enylpentanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Sodium ethoxide is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and alkylation reactions are applicable. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-oxo-2-prop-2-enylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The enolate form of the compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions, often in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Diethyl 3-oxo-2-prop-2-enylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3-oxo-2-prop-2-enylpentanedioate involves its reactivity as an enolate ion. The enolate form can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis, where it acts as a building block for more complex structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of specific data on Diethyl 3-oxo-2-prop-2-enylpentanedioate in the evidence, comparisons are drawn to structurally or functionally related compounds from the provided sources.
Table 1: Key Properties of Diethyl Esters and Related Compounds
Key Differences:
Functional Groups & Reactivity: Diethyl succinate lacks the 3-oxo and allyl groups, making it less reactive in conjugate addition reactions compared to this compound .
Handling and Safety :
- Diethyl succinate is stable under standard storage conditions, whereas boron trifluoride diethyl etherate requires rigorous inert-atmosphere protocols due to pyrophoric and moisture-sensitive properties .
Applications :
- Diethyl succinate is primarily used in food and fragrance industries, while the target compound and boron trifluoride diethyl etherate are specialized synthetic reagents .
Research Findings and Limitations
- Gaps in Evidence : The provided sources lack data on this compound, necessitating extrapolation from structurally analogous esters (e.g., diethyl succinate) or catalysts (e.g., boron trifluoride etherate).
- Hypothetical Reactivity : The allyl and ketone groups in this compound likely enhance its utility in cycloadditions and cross-coupling reactions compared to simpler diethyl esters.
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